2-Sec-butyl-3-methoxypyrazine

Catalog No.
S666505
CAS No.
24168-70-5
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Sec-butyl-3-methoxypyrazine

CAS Number

24168-70-5

Product Name

2-Sec-butyl-3-methoxypyrazine

IUPAC Name

2-butan-2-yl-3-methoxypyrazine

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-4-7(2)8-9(12-3)11-6-5-10-8/h5-7H,4H2,1-3H3

InChI Key

QMQDJVIJVPEQHE-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2-Methoxy-3-(1-methylpropyl)pyrazine; 2-Methoxy-3-sec-butylpyrazine; 3-sec-Butyl-2-methoxypyrazine;

Canonical SMILES

CCC(C)C1=NC=CN=C1OC

The exact mass of the compound 2-sec-Butyl-3-methoxypyrazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, organic solvents, oilsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Sec-butyl-3-methoxypyrazine (SBMP) is an ultra-potent, high-impact alkoxypyrazine utilized extensively in the commercial flavor and fragrance (F&F) industry. Functioning as a critical trace-level aroma chemical, it is defined by its exceptionally low odor detection threshold of approximately 1 ng/L (0.001 ppb) in water. Unlike standard aliphatic flavor compounds, SBMP is highly valued for its unique organoleptic profile, which imparts distinct earthy, rooty, galbanum, and musty notes. With a boiling point of 218-219 °C, it offers a favorable volatility profile for integration into complex matrices, ranging from thermally processed savory foods and dairy products to fine fragrances. For industrial buyers, SBMP represents a high-efficiency ingredient where parts-per-trillion (ppt) dosing is sufficient to fundamentally alter a product's sensory identity [1].

In procurement, substituting 2-sec-butyl-3-methoxypyrazine with more common in-class analogs like 2-isobutyl-3-methoxypyrazine (IBMP) or 2-isopropyl-3-methoxypyrazine (IPMP) routinely fails due to stark differences in receptor binding and resulting sensory perception. While IBMP is heavily skewed toward a sharp, raw 'green bell pepper' note and IPMP leans toward 'green pea', SBMP exclusively provides the 'earthy, musty, and root-like' descriptors essential for authentic carrot, beetroot, and aged dairy profiles. Attempting to use IBMP as a cost-saving substitute in a root vegetable or Cheddar cheese formulation will introduce an off-target vegetative harshness that ruins product authenticity. Furthermore, SBMP's specific sec-butyl branching alters its vapor pressure and matrix release kinetics, meaning generic pyrazine substitutes will not perform identically under thermal processing or in fat-rich emulsions[1].

Extreme Odor Threshold and Formulation Efficiency

The commercial viability of an aroma chemical is heavily dictated by its odor detection threshold, which determines the required dosage. SBMP exhibits an extraordinarily low threshold of 0.001 ppb (1 ng/L) in water. When compared to other potent pyrazines, it matches or exceeds their efficiency (e.g., IBMP at 0.002 ppb). Compared to standard aliphatic flavor esters which often require parts-per-million (ppm) dosing, SBMP operates at the parts-per-trillion (ppt) level [1].

Evidence DimensionOdor detection threshold in water
Target Compound Data0.001 ppb (1 ng/L)
Comparator Or Baseline2-isobutyl-3-methoxypyrazine (IBMP) at 0.002 ppb
Quantified DifferenceSBMP achieves sensory impact at concentrations up to 50% lower than the industry-standard IBMP.
ConditionsAqueous matrix sensory panel evaluation

Enables ultra-low dosing in commercial formulations, drastically reducing cost-in-use and minimizing solvent load in concentrated flavor bases.

Sensory Specificity in Root Vegetable and Dairy Matrices

Analytical profiling of natural food matrices demonstrates that SBMP is the non-substitutable driver of specific flavor profiles. In Farmstead Cheddar cheeses and root vegetables (such as carrots, where it is present at ~0.19 ng/g), SBMP is identified as the primary source of the 'earthy/musty' flavor. Substituting with IBMP shifts the profile entirely to 'green bell pepper', which is considered an off-flavor in these specific applications .

Evidence DimensionPrimary sensory descriptor contribution
Target Compound DataEarthy, musty, galbanum, rooty
Comparator Or BaselineIBMP (Green bell pepper, vegetative)
Quantified DifferenceComplete divergence in organoleptic identity; SBMP provides authentic root/dairy notes absent in IBMP.
ConditionsGas Chromatography-Olfactometry (GC-O) of natural extracts

Prevents profile skewing and off-flavor generation in commercial food flavoring where authentic root or aged dairy notes are strictly required.

Thermal Retention and Processability

During high-temperature food processing, the retention of volatile aroma compounds is a critical procurement metric. SBMP possesses a boiling point of 218-219 °C, driven by the increased molecular weight and branching of the sec-butyl group. In contrast, lighter analogs like 2-isopropyl-3-methoxypyrazine (IPMP) have significantly lower boiling points (approx. 150-160 °C). This higher boiling point translates to lower vapor pressure at processing temperatures, reducing volatile flash-off [1].

Evidence DimensionBoiling point and thermal volatility
Target Compound Data218-219 °C
Comparator Or BaselineIPMP (~150-160 °C)
Quantified DifferenceSBMP exhibits a ~60 °C higher boiling point than isopropyl analogs.
ConditionsStandard atmospheric thermal processing

Reduces flavor loss during high-temperature manufacturing (e.g., baking, extrusion), ensuring consistent end-product flavor intensity.

Root Vegetable and Savory Flavor Reconstruction

Due to its specific earthy and musty descriptors, SBMP is the compound of choice for formulating authentic carrot, beetroot, and potato flavors. Its ppt-level threshold allows flavorists to achieve natural-tasting vegetable profiles in soups, broths, and plant-based meat analogs without the harsh bell-pepper notes introduced by generic pyrazines.

Aged Dairy and Cheese Flavor Enhancement

Identified as a key impact compound in Farmstead Cheddar, SBMP is procured for dairy flavor formulations to replicate the complex, earthy undertones of aged cheeses. Its superior matrix retention ensures the flavor profile remains stable in high-fat emulsions and processed cheese products .

Fine Fragrance and Galbanum Top Notes

In the fragrance industry, SBMP is utilized to impart intense green, earthy, and galbanum-like top notes. Its extreme potency means it can be used in trace amounts to add complexity and natural 'rooty' freshness to chypre and green floral perfumes without overpowering the core formulation .

Physical Description

colourless to slightly yellow liquid with a bell pepper, galbanum odour

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

166.110613074 Da

Monoisotopic Mass

166.110613074 Da

Boiling Point

50.00 °C. @ 1.00 mm Hg

Heavy Atom Count

12

Density

0.976-1.002

UNII

62UR370ONE

GHS Hazard Statements

Aggregated GHS information provided by 1523 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 11 of 1523 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1512 of 1523 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24168-70-5

Wikipedia

2-methoxy-3-(1-methylpropyl)pyrazine

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Pyrazine, 2-methoxy-3-(1-methylpropyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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